4-Amino-3,3-difluoro-2-methylbutan-2-OL hcl
CAS No.: 2089649-04-5
Cat. No.: VC7771011
Molecular Formula: C5H12ClF2NO
Molecular Weight: 175.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089649-04-5 |
|---|---|
| Molecular Formula | C5H12ClF2NO |
| Molecular Weight | 175.6 |
| IUPAC Name | 4-amino-3,3-difluoro-2-methylbutan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H11F2NO.ClH/c1-4(2,9)5(6,7)3-8;/h9H,3,8H2,1-2H3;1H |
| Standard InChI Key | UDDKEZUTAABKHZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C(CN)(F)F)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central 2-methylbutan-2-ol scaffold substituted with amino and fluorine groups at the 3- and 4-positions, respectively. The hydrochloride salt form enhances solubility in polar solvents, a property critical for biomedical applications. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 175.60 g/mol | |
| SMILES Notation | CC(C)(C(F)(CN)F)O.[H]Cl | |
| MDL Number | MFCD30829446 |
The SMILES string confirms the presence of a tertiary alcohol (), adjacent difluoro groups (), and a protonated amine () stabilized by chloride counterions .
Stereochemical Considerations
While no explicit stereochemical data are available in the reviewed sources, the 3,3-difluoro substitution imposes geometric constraints that likely restrict rotational freedom around the C3-C4 bond. Comparative analysis with structurally similar compounds, such as 4-amino-3-methylbutan-2-ol (PubChem CID 13396323), suggests potential enantiomeric behavior warranting further chiroptical characterization .
Synthetic Methodologies
Challenges in Fluorine Integration
The simultaneous incorporation of two fluorine atoms at the 3-position poses steric and electronic challenges. Strategies from trifluoroethanol synthesis—such as controlled oxidation of silyl-protected intermediates—may mitigate side reactions like defluorination or over-alkylation .
Applications in Pharmaceutical and Industrial Contexts
Antibiotic and Antiviral Agent Development
Ambeed data classify this compound under "Antibiotic and Antivirus" research (Category 4203), implicating its role in targeting microbial enzymes or viral replication machinery . Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic protein pockets, a trait exploited in fluoroquinolone antibiotics .
Fluorescent Probes and Staining
The compound’s inclusion in "Fluorescent Probe / Staining" research (Category 1227) suggests utility in bioimaging or cellular tracking . The amine group enables conjugation to fluorophores, while fluorine atoms may modulate photostability and emission spectra.
Pharmaceutical Formulation
As a "Pharmaceutical Research" candidate (Category 2128), the hydrochloride salt form improves bioavailability for oral or injectable formulations . Preclinical studies are needed to assess pharmacokinetics and metabolism.
Physicochemical Properties and Stability
Experimental Data Gaps
Available sources lack critical data on melting point, boiling point, solubility, and partition coefficients . These gaps hinder formulation development and regulatory compliance.
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